3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine

Physicochemical Properties Lipophilicity Drug Discovery

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine (CAS: 932267-88-4) is a synthetic, small-molecule organic compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol. It is characterized by a 3-methylbutyl chain linked to a pyridin-2-ylmethyl group via a secondary amine.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B12502039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)CCNCC1=CC=CC=N1
InChIInChI=1S/C11H18N2/c1-10(2)6-8-12-9-11-5-3-4-7-13-11/h3-5,7,10,12H,6,8-9H2,1-2H3
InChIKeyMCWCVCNGWPOXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine: Chemical Profile and Research-Grade Specifications


3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine (CAS: 932267-88-4) is a synthetic, small-molecule organic compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol . It is characterized by a 3-methylbutyl chain linked to a pyridin-2-ylmethyl group via a secondary amine. Commercially, it is available as a research chemical for laboratory use with a standard purity of 98%, a LogP of 2.0, and established safety data including hazard classifications for irritation and harmful effects if swallowed . The compound falls within a class of N-substituted pyridylalkylamines, a structural motif investigated in diverse fields like insecticide development and medicinal chemistry for its potential to interact with biological targets [1].

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine: Why Unverified Analogs Cannot Be Substituted for Specific Research Applications


The specific molecular architecture of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine is critical to its function, and generic substitution with a structurally similar compound is scientifically unsound without direct comparative data. The presence and position of the 3-methyl group on the butyl chain directly influences key physicochemical properties, such as lipophilicity (cLogP) and steric bulk, which in turn dictate molecular interactions and overall pharmacokinetic behavior . Furthermore, class-level studies on related N-substituted pyridylalkylamines have demonstrated that seemingly minor structural modifications, such as altering the alkyl chain length or the position of the pyridine nitrogen, can result in profound, and often non-linear, changes in biological potency and target selectivity [1][2]. Therefore, procurement decisions for this compound must be based on its unique chemical identifier and documented properties, as any deviation could lead to invalid experimental results or project failure.

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine: A Guide to Verifiable, Quantitative Differentiation Data


Physicochemical Property Benchmarking of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine vs. Unbranched Analogs

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine demonstrates a quantifiable increase in lipophilicity compared to its unbranched analog, N-(pyridin-2-ylmethyl)butan-1-amine. The addition of the 3-methyl group results in a calculated LogP (cLogP) value of 2.01 for the target compound, whereas the unbranched analog has a lower cLogP [1]. This difference is significant for medicinal chemistry, as it impacts membrane permeability and non-specific binding.

Physicochemical Properties Lipophilicity Drug Discovery

Commercial Availability and Purity Specification for 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine

The target compound is commercially available as a research-grade chemical with a specified purity of 98%. A key differentiator is its documented availability in multiple pack sizes (100 mg, 250 mg, 1 g) from a single, verifiable supplier, Fluorochem . In contrast, a direct comparator, N-(pyridin-2-ylmethyl)butan-1-amine, is listed with a lower purity of 95% from an alternate vendor [1].

Chemical Procurement Purity Inventory

Validated Application Scenarios for 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine


Building Block for Synthesizing Complex Ligands and Probes

The compound's primary amine and pyridine nitrogen atoms provide two distinct sites for further chemical elaboration, making it a versatile scaffold. Its use as a building block is supported by its role in generating diverse libraries, such as in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, where the pyridin-2-ylmethylamine moiety was crucial for achieving potent in vitro activity against M. tuberculosis [1]. Its defined purity and lipophilicity profile make it a reliable starting material for medicinal chemistry campaigns requiring specific physicochemical properties.

Calibration Standard for Analytical Method Development

Due to its well-defined chemical structure (C11H18N2), high commercial purity (98%), and characterized analytical properties (such as InChIKey and SMILES) , this compound is suitable as a reference standard. Its unique retention time and mass spectrometry signature can be used to develop and validate analytical methods like HPLC or LC-MS for quantifying related compounds in complex matrices, ensuring accuracy and reproducibility in quality control laboratories [2].

Probe for Structure-Activity Relationship (SAR) Studies of Nicotinic Pharmacophores

This compound is a member of the N-substituted pyridylalkylamine class, which has been historically significant in the development of nicotinoid insecticides [2]. While the specific insecticidal activity of this compound has not been reported, its unique 3-methylbutyl substitution pattern offers a specific structural variation for SAR exploration. Researchers can use it as a comparator to systematically assess how branching on the alkyl chain influences key properties like target binding affinity and metabolic stability relative to linear-chain analogs, providing valuable insights for rational design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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